N-Nornuciferine hydrochloride

Description

Contextualization within Aporphine (B1220529) Alkaloid Research

Aporphine alkaloids represent a significant and diverse class of isoquinoline (B145761) alkaloids, characterized by a tetracyclic dibenzo[de,g]quinoline core. asianpubs.orgontosight.ai These secondary metabolites are prevalent in numerous plant families, including Annonaceae, Nymphaeaceae, and Ranunculaceae. asianpubs.orgnih.gov The aporphine skeleton is the foundation for hundreds of identified alkaloids, which exhibit a wide array of pharmacological effects. asianpubs.org

N-Nornuciferine is structurally classified as an aporphine alkaloid. medchemexpress.com It is closely related to other prominent alkaloids found in Nelumbo nucifera, such as nuciferine (B1677029) and O-nornuciferine. asianpubs.org Chemically, N-Nornuciferine is the N-demethylated analog of nuciferine. nih.gov This structural nuance—the absence of a methyl group on the nitrogen atom—is critical, as it influences the molecule's physicochemical properties and its interactions with biological targets. Research into aporphine alkaloids often involves comparative studies of these closely related structures to understand structure-activity relationships. asianpubs.org The investigation of N-Nornuciferine contributes to the broader understanding of how minor structural modifications within the aporphine class can lead to distinct biological activities.

Significance as a Bioactive Constituent from Nelumbo nucifera

Nelumbo nucifera, commonly known as the lotus (B1177795), is a rich source of bioactive phytochemicals, with alkaloids and flavonoids being among the most prominent. researchgate.netcir-safety.orgresearchgate.net The leaves, in particular, are known to accumulate aporphine-type alkaloids, which are considered the primary active components of the plant. semanticscholar.orgnih.gov N-Nornuciferine is one of the major alkaloids present in lotus leaves, often found alongside nuciferine. nih.govfrontiersin.org

The significance of N-Nornuciferine stems from its identified biological activities. Pharmacological studies have demonstrated that the alkaloid fractions from lotus leaves, containing N-Nornuciferine, possess various effects. nih.gov Specific research on isolated N-Nornuciferine has shown it to be a potent inhibitor of the human cytochrome P450 enzyme CYP2D6. medchemexpress.com Furthermore, studies have investigated its potential in oncology, where it was found to promote apoptosis in human non-small cell lung cancer A549 cells. sums.ac.ir These findings underscore the importance of N-Nornuciferine as a key bioactive constituent of Nelumbo nucifera and a subject for further pharmacological development.

Interactive Table 1: Major Alkaloids in Nelumbo nucifera

| Alkaloid Name | Chemical Class | Primary Plant Part |

| N-Nornuciferine | Aporphine Alkaloid | Leaves, Flowers semanticscholar.orgresearchgate.netntu.ac.uk |

| Nuciferine | Aporphine Alkaloid | Leaves, Embryo asianpubs.orgsemanticscholar.org |

| O-Nornuciferine | Aporphine Alkaloid | Leaves asianpubs.orgsemanticscholar.org |

| Roemerine (B1679503) | Aporphine Alkaloid | Leaves, Flowers asianpubs.orgntu.ac.uk |

| Anonaine | Aporphine Alkaloid | Leaves, Flowers semanticscholar.orgntu.ac.uk |

| Liensinine (B1675319) | Bisbenzylisoquinoline | Embryo, Seeds semanticscholar.org |

| Isoliensinine | Bisbenzylisoquinoline | Embryo, Seeds semanticscholar.org |

| Neferine (B1663666) | Bisbenzylisoquinoline | Embryo, Seeds semanticscholar.org |

| Armepavine | Benzylisoquinoline | Leaves asianpubs.org |

Current Research Landscape and Gaps in Understanding N-Nornuciferine Hydrochloride

The current research on this compound is multifaceted, encompassing phytochemical isolation, analytical method development, and initial pharmacological evaluations. Significant effort has been dedicated to developing efficient extraction and purification techniques, such as high-speed counter-current chromatography (HSCCC) and various liquid chromatography methods (HPLC), to obtain high-purity N-Nornuciferine from lotus leaves for study. mdpi.comresearchgate.net Pharmacokinetic studies have provided initial insights, demonstrating that N-Nornuciferine can be absorbed and is capable of crossing the blood-brain barrier in animal models, suggesting potential for neuropharmacological research. nih.govfrontiersin.org

Despite this progress, notable gaps in the understanding of this compound remain. While preliminary studies have highlighted its potential bioactivities, such as CYP2D6 inhibition and pro-apoptotic effects, the precise molecular mechanisms underlying these actions are not fully elucidated. medchemexpress.comsums.ac.ir Further investigation is required to identify its specific cellular targets and signaling pathways. ontosight.aisums.ac.ir Although its ability to penetrate the brain has been observed, its full spectrum of effects on the central nervous system is largely unexplored. nih.govfrontiersin.org The complex synthesis and isolation of N-Nornuciferine continue to pose challenges for producing the large quantities of high-purity compound needed for extensive preclinical and clinical research. ontosight.aimdpi.com The majority of studies have also focused on the alkaloid as a free base or as part of a total alkaloid extract, and more research is needed specifically on the hydrochloride salt to fully characterize its properties and potential applications.

Interactive Table 2: Selected Research Findings on N-Nornuciferine

| Research Area | Finding | Reference(s) |

| Enzyme Inhibition | Potent and competitive inhibitor of human cytochrome P450 CYP2D6 with a Ki value of 2.34 μM. medchemexpress.com | medchemexpress.com |

| Pharmacokinetics | After intravenous administration in rats, it was found to have a relatively wide volume of distribution and a slow elimination half-life. The compound was able to cross the blood-brain barrier. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Oncology | Promoted apoptosis in human non-small cell lung cancer A549 cells, potentially through the miR-361-3p/TRAF2/JNK axis. sums.ac.ir | sums.ac.ir |

| Phytochemistry | Identified as a major aporphine alkaloid in the leaves of Nelumbo nucifera, often extracted and quantified simultaneously with nuciferine and O-nornuciferine using HPLC-MS. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |

Properties

Molecular Formula |

C18H20ClNO2 |

|---|---|

Molecular Weight |

317.8 g/mol |

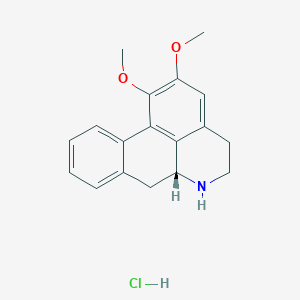

IUPAC Name |

(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrochloride |

InChI |

InChI=1S/C18H19NO2.ClH/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2;/h3-6,10,14,19H,7-9H2,1-2H3;1H/t14-;/m1./s1 |

InChI Key |

RBJGEWHGFMPNFU-PFEQFJNWSA-N |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)OC.Cl |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC.Cl |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of N Nornuciferine

Botanical Origin and Distribution within Nelumbo nucifera Tissues

N-Nornuciferine originates from the perennial aquatic plant Nelumbo nucifera Gaertn., commonly known as the sacred lotus (B1177795). semanticscholar.org This species, along with Nelumbo lutea (American lotus), belongs to the Nelumbonaceae family. semanticscholar.orgtaylorandfrancis.com Alkaloids are considered the primary bioactive compounds in the lotus plant, and N-nornuciferine is a key constituent of this chemical class. nih.gov The accumulation of BIAs, including N-nornuciferine, occurs in nearly all organs of the plant, though the concentration varies significantly between different tissues and among various lotus cultivars. semanticscholar.org

The concentration of aporphine (B1220529) alkaloids in Nelumbo nucifera is subject to change throughout the plant's life cycle. Studies analyzing gene expression at four different leaf development stages have shown a correlation between the expression of biosynthetic genes and the dynamic changes in alkaloid content. frontiersin.org This suggests that the accumulation of N-nornuciferine and related compounds is a developmentally regulated process. The genetic background of different lotus cultivars also plays a crucial role in the temporal and spatial distribution of these alkaloids. ntu.ac.uk For instance, the total alkaloid content can vary significantly as the plant matures, indicating that the biosynthetic machinery is more active or that accumulation is favored at specific developmental points.

N-Nornuciferine exhibits a distinct distribution pattern across the various organs of the lotus plant. While present in most tissues, its concentration is highest in the leaves and flowers. maxapress.commaxapress.com The leaves, in particular, are a major site of accumulation for aporphine alkaloids. semanticscholar.orgntu.ac.uk In contrast, bisbenzylisoquinoline alkaloids (bis-BIAs) like neferine (B1663666) and liensinine (B1675319) are the predominant types found in the plumules (embryos). semanticscholar.orgntu.ac.uk

Different cultivars of lotus have been shown to accumulate varying levels of specific alkaloids. Flower cultivars, for example, tend to accumulate high concentrations of N-nornuciferine, roemerine (B1679503), and anonaine. semanticscholar.org The rhizomes (lotus roots) and stamens generally contain the lowest levels of BIAs. semanticscholar.org Traces of N-nornuciferine have also been reported in the petioles of the related species, Nelumbo lutea. taylorandfrancis.com

| Plant Organ | Predominant Alkaloid Type | Relative N-Nornuciferine Content | Key Associated Alkaloids |

|---|---|---|---|

| Leaves (Lamina) | Aporphine | High semanticscholar.orgntu.ac.uk | Nuciferine (B1677029), O-Nornuciferine, Roemerine semanticscholar.org |

| Flowers (Petals) | Aporphine | High (especially in flower cultivars) semanticscholar.org | Roemerine, Anonaine semanticscholar.org |

| Embryo (Plumule) | Bisbenzylisoquinoline | Low to Trace semanticscholar.orgacs.org | Neferine, Liensinine, Isoliensinine semanticscholar.orgntu.ac.uk |

| Rhizome | - | Very Low / Trace semanticscholar.orgacs.org | - |

Elucidation of N-Nornuciferine Biosynthetic Pathways

The formation of N-nornuciferine is an integral part of the benzylisoquinoline alkaloid (BIA) metabolic network in Nelumbo nucifera. nih.gov This pathway begins with the amino acid L-tyrosine and proceeds through a series of intermediates to produce the characteristic aporphine core structure. maxapress.com The BIA pathway in lotus displays notable differences from the well-characterized pathways in plants of the Ranunculales order, such as the opium poppy. nih.gov A key distinction is the prevalence of alkaloids with an (R)-stereochemical configuration in lotus, whereas (S)-enantiomers are more common in other species. nih.govsemanticscholar.org

The biosynthesis of all BIAs commences with the condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com This crucial first step is catalyzed by norcoclaurine synthase (NCS) to form the central intermediate, norcoclaurine. semanticscholar.orgnih.gov

From norcoclaurine, a series of methylation reactions occur. O-methyltransferases (OMTs) and N-methyltransferases (NMTs) catalyze these steps. semanticscholar.org In lotus, the pathway proceeds to form (R)-N-methylcoclaurine, which serves as a critical branchpoint intermediate. nih.gov This is a significant deviation from the opium poppy pathway, which relies on the intermediate (S)-reticuline. nih.govmaxapress.com (R)-N-methylcoclaurine is then stereospecifically converted into the proaporphine alkaloid glaziovine, a direct precursor to the aporphine skeleton. nih.gov Subsequent demethylation of the related aporphine alkaloid, nuciferine, is the final step in forming N-nornuciferine. More specifically, a dedicated N-methyltransferase (NnNMT) has been identified that catalyzes the synthesis of nuciferine from N-nornuciferine, confirming N-nornuciferine's position as a direct precursor in the pathway. nih.gov

Several key enzyme families are indispensable for the synthesis of aporphine alkaloids like N-nornuciferine.

Cytochrome P450 Monooxygenases (CYPs): Enzymes from the CYP80 family are responsible for the critical intramolecular C-C phenol (B47542) coupling reaction that forms the distinctive aporphine backbone from a benzylisoquinoline precursor. acs.orgnih.gov Specifically, the enzyme NnCYP80G has been shown to convert (R)-N-methylcoclaurine into the proaporphine glaziovine. nih.gov This oxidative coupling is a defining step in the pathway leading to N-nornuciferine.

Methyltransferases (OMTs and NMTs): These enzymes are vital for modifying the core alkaloid structures. frontiersin.org They add methyl groups to hydroxyl or amine moieties using S-adenosyl-L-methionine as a methyl donor. semanticscholar.org Norcoclaurine 6-O-methyltransferase (6OMT) and Coclaurine N-methyltransferase (CNMT) are involved in the early steps of the pathway. frontiersin.orgnih.gov In the final stages, a specific N-methyltransferase (NnNMT) is responsible for the N-methylation of N-nornuciferine to produce nuciferine. nih.gov Conversely, the presence of N-nornuciferine implies the action of an N-demethylase on nuciferine or a separate pathway that bypasses the final N-methylation.

| Enzyme | Enzyme Class | Function in the Pathway |

|---|---|---|

| Norcoclaurine Synthase (NCS) | Pictet-Spenglerase | Catalyzes the condensation of dopamine and 4-HPAA to form norcoclaurine. frontiersin.orgnih.gov |

| 6-O-Methyltransferase (6OMT) | Methyltransferase | Performs O-methylation on the norcoclaurine scaffold. frontiersin.orgnih.gov |

| Coclaurine N-Methyltransferase (CNMT) | Methyltransferase | Performs N-methylation to produce N-methylcoclaurine. frontiersin.orgnih.gov |

| CYP80G | Cytochrome P450 Monooxygenase | Catalyzes the intramolecular C-C phenol coupling of (R)-N-methylcoclaurine to form the proaporphine core. nih.gov |

| N-Methyltransferase (NnNMT) | Methyltransferase | Catalyzes the N-methylation of N-nornuciferine to form nuciferine. nih.gov |

Chemical Synthesis and Derivatization Strategies for N Nornuciferine Hydrochloride Analogues

Approaches to Isolation and Purification from Natural Sources

N-Nornuciferine, an aporphine (B1220529) alkaloid, is predominantly found in plants of the Nelumbo genus, particularly Nelumbo nucifera (lotus). ontosight.aimedchemexpress.com Its isolation and purification from these natural sources are critical first steps for further chemical and pharmacological studies. Various conventional and modern techniques are employed to extract and purify N-nornuciferine and related alkaloids.

A common initial step involves the extraction of the dried and pulverized plant material, such as lotus (B1177795) leaves, with organic solvents. nih.govnih.gov Acid-base extraction is a frequently used method to selectively separate alkaloids from other plant constituents. scielo.brird.fr This typically involves extracting the plant material with an acidic solution (e.g., hydrochloric acid) to protonate the alkaloids, making them water-soluble. nih.gov The aqueous extract is then basified (e.g., with sodium hydrate) to deprotonate the alkaloids, which can then be extracted with an organic solvent. nih.gov

Following extraction, a variety of chromatographic techniques are utilized for purification. These include traditional methods like column chromatography over silica (B1680970) gel, polyamide, or Sephadex LH-20. nih.govmdpi.com However, these methods can be time-consuming and may lead to irreversible adsorption of the sample. nih.gov

More advanced and efficient methods such as high-speed counter-current chromatography (HSCCC) have been successfully applied for the one-step purification of aporphine alkaloids, including N-nornuciferine, from crude extracts. nih.govmdpi.comnih.gov HSCCC offers advantages like the elimination of irreversible adsorption and high sample recovery. nih.govsemanticscholar.org One study detailed an HSCCC method using a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water to purify several aporphine alkaloids from lotus leaves. nih.gov Another study demonstrated the use of an ionic-liquid-modified HSCCC to improve separation efficiency and reduce separation time, successfully isolating N-nornuciferine with a purity of 92.25%. nih.gov

Flash chromatography, a medium-pressure liquid chromatography technique, has also been employed to expedite the purification process of alkaloids from Nelumbo nucifera. researchgate.net

The table below summarizes various methods used for the extraction and isolation of aporphine alkaloids from natural sources.

| Method | Description | Advantages | Reference(s) |

| Acid-Base Extraction | Utilizes the basic nature of alkaloids to separate them from other plant components based on solubility changes with pH. | Selective for alkaloids, relatively simple. | nih.govscielo.brird.fr |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel, polyamide). | Versatile, can be used for large-scale separation. | nih.govmdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | A support-free liquid-liquid partition chromatography method. | High recovery, no irreversible adsorption, can perform one-step purification. | nih.govmdpi.comnih.govsemanticscholar.org |

| Flash Chromatography | Medium-pressure chromatography that accelerates solvent flow for faster purification. | Faster than traditional column chromatography. | researchgate.net |

Chromatographic and Spectrometric Methodologies for Structural Elucidation and Purity Assessment

Once isolated, the structural elucidation and purity assessment of N-nornuciferine hydrochloride are accomplished using a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and quantification of N-nornuciferine. mdpi.comcapes.gov.br HPLC methods, often coupled with a photodiode array (PDA) detector, allow for the simultaneous analysis of N-nornuciferine and other related alkaloids like O-nornuciferine, nuciferine (B1677029), and roemerine (B1679503) in plant extracts. capes.gov.brresearchgate.netsciepub.comscholarhub.vn A typical HPLC separation might be performed on a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and an aqueous solution containing a modifier like triethylamine (B128534) or formic acid. capes.gov.brresearchgate.netfrontiersin.org The retention time and UV spectrum obtained from HPLC-PDA are used for initial identification and purity checks. researchgate.net

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS) or as tandem mass spectrometry (MS/MS), is indispensable for structural confirmation. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization source used for the analysis of these alkaloids. nih.govmdpi.comresearchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for N-nornuciferine is C18H19NO2. nih.gov Fragmentation patterns observed in MS/MS spectra provide detailed structural information. For instance, the fragmentation of N-nornuciferine can involve the neutral loss of NH3 and subsequent loss of a methoxy (B1213986) group (OCH3) or a methyl group (CH3). mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the definitive structural elucidation of N-nornuciferine. nih.govfrontiersin.orgmdpi.comontosight.ai Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to determine the complete chemical structure. researchgate.net The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its connectivity and stereochemistry. mdpi.comresearchgate.net

Non-aqueous capillary electrophoresis (NACE) coupled with UV and MS detection has also been developed for the analysis of major alkaloids in Nelumbo nucifera leaves, including N-nornuciferine. nih.gov This method offers a rapid analysis time of about 15 minutes. nih.gov

The following table outlines the key analytical techniques and their applications in the study of N-nornuciferine.

| Technique | Application | Information Obtained | Reference(s) |

| HPLC-PDA | Purity assessment, quantification, and preliminary identification. | Retention time, UV spectrum, and concentration. | mdpi.comcapes.gov.brresearchgate.netfrontiersin.org |

| LC-MS/MS | Structural confirmation and identification of alkaloids in complex mixtures. | Molecular weight and fragmentation patterns. | researchgate.netnih.govmdpi.com |

| HRMS | Accurate mass measurement to confirm elemental composition. | Precise molecular formula. | scielo.br |

| NMR (¹H, ¹³C, 2D) | Definitive structural elucidation and stereochemistry determination. | Complete chemical structure and connectivity of atoms. | nih.govfrontiersin.orgmdpi.comresearchgate.net |

| NACE-UV/MS | Rapid analysis and identification of alkaloids. | Separation based on charge-to-size ratio, molecular weight. | nih.gov |

Synthetic Modifications and Structural Optimization Strategies for N-Nornuciferine Derivatives

The aporphine scaffold of N-nornuciferine serves as a valuable template for the synthesis of new derivatives with potentially enhanced or novel biological activities. researchgate.net Structural modifications are strategically designed to explore the structure-activity relationships (SAR) of this class of compounds. researchgate.netontosight.ai

Key synthetic strategies often start with nuciferine, a closely related and more abundant alkaloid, which can be N-demethylated to yield N-nornuciferine. researchgate.net Common modification reactions include:

O-dealkylation: The methoxy groups on the aromatic rings can be selectively or fully demethylated to produce hydroxylated derivatives. researchgate.net For example, the reaction of nuciferine with dibenzyl diselenide can lead to regioselective O-demethylation. researchgate.net

N-alkylation/acylation: The secondary amine of N-nornuciferine is a prime site for modification. It can be reacted with various alkyl halides or acyl chlorides to introduce different substituents at the nitrogen atom.

Aromatization: The C-ring of the aporphine core can be aromatized to form dehydroaporphine derivatives. researchgate.net

Aroyl Derivatization: Novel nuciferine derivatives have been synthesized by introducing aroyl groups, which have shown improved biological activity in certain contexts. google.com

A study on the synthesis of nuciferine derivatives for acetylcholinesterase inhibition revealed important SAR insights. researchgate.net It was found that the aromatization of the C-ring, the presence of an alkoxyl group at the C1 position, and a hydroxyl group at the C2 position were favorable for activity. researchgate.net Molecular docking studies are often employed alongside synthesis to predict the binding modes of these derivatives with their biological targets, guiding further structural optimization. researchgate.netnih.gov

For instance, a series of novel nuciferine derivatives were designed and synthesized to act as URAT1 inhibitors for the potential treatment of hyperuricemia. nih.gov One derivative, Compound 1j, demonstrated optimal inhibitory activity, which was attributed to its strong binding interaction with the URAT1 protein, as predicted by molecular docking. nih.gov This highlights the iterative process of design, synthesis, biological evaluation, and computational analysis in the development of new N-nornuciferine analogues.

The table below lists some of the synthetic modifications performed on the nuciferine/N-nornuciferine scaffold.

| Modification Type | Reagents/Conditions | Resulting Derivative Class | Reference(s) |

| O-demethylation | Dibenzyl diselenide | Hydroxylated aporphines | researchgate.net |

| N-demethylation | Not specified in detail for N-nornuciferine synthesis in provided texts, but is a key step from nuciferine. | N-noraporphines (e.g., N-nornuciferine) | researchgate.net |

| Aromatization of C-ring | Not specified in detail. | Dehydroaporphines | researchgate.net |

| Aroyl Derivatization | Aroyl chlorides/anhydrides | Aroyl nuciferine derivatives | google.comnih.gov |

Pharmacological and Biochemical Mechanisms of Action of N Nornuciferine Hydrochloride

Enzyme Inhibition Profiles and Kinetic Characterization

The interaction of N-Nornuciferine with metabolic enzymes is a critical aspect of its pharmacological profile, with a notable specificity for certain cytochrome P450 isoenzymes.

Research into the inhibitory effects of lotus (B1177795) leaf components on human cytochrome P450 (CYP) has identified N-Nornuciferine as a significant inhibitor of CYP2D6. An in vitro study using human liver microsomes assessed the impact of various lotus alkaloids on five major CYP isoenzymes (CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4). The findings showed that the alcoholic extract of lotus leaves strongly inhibited CYP2D6 while only weakly affecting the other tested isoenzymes fao.orgnih.gov.

Further investigation into the alkaloid fraction revealed that N-Nornuciferine was a potent and specific inhibitor of CYP2D6. fao.orgnih.gov Kinetic analysis determined that N-Nornuciferine acts as a competitive inhibitor of this enzyme. nih.gov The apparent kinetic constants for this inhibition were quantified, providing a precise measure of its inhibitory potential. nih.gov

Table 1: N-Nornuciferine Inhibition of Cytochrome P450 2D6

| Parameter | Value | Inhibition Type |

|---|---|---|

| IC₅₀ | 3.76 µM | N/A |

| Kᵢ (Apparent Kinetic Constant) | 2.34 µM | Competitive |

These findings indicate that N-Nornuciferine has a pronounced and selective inhibitory effect on CYP2D6, an enzyme responsible for the metabolism of a significant number of clinically used drugs. fao.orgnih.gov

Beyond its effects on the cytochrome P450 system, N-Nornuciferine has been evaluated for its interaction with other enzymes. Studies on aporphine (B1220529) alkaloids from Nelumbo nucifera have identified N-Nornuciferine as a weakly active inhibitor of acetylcholinesterase (AChE) nih.govfrontiersin.org. While other alkaloids from the same plant, such as N-methylasimilobine, demonstrated strong, non-competitive AChE inhibition, N-Nornuciferine's effect was notably less pronounced nih.gov. Specific kinetic data such as IC₅₀ or Kᵢ values for N-Nornuciferine's AChE inhibition are not extensively detailed, reflecting its lower potency in this area.

Receptor Binding and Modulation Studies

N-Nornuciferine's pharmacological activity is further defined by its interactions with various neurotransmitter and ion channel receptors.

The dopaminergic system is a key target for the alkaloids found in Nelumbo nucifera. A study utilizing a fluorometric imaging plate reader (FLIPR) assay on human embryonic kidney (HEK293) cell lines expressing dopamine (B1211576) D1 and D2 receptors evaluated the activity of eight different lotus alkaloids nih.gov. The results established that these compounds function as D1-receptor antagonists nih.gov.

Within this group, N-Nornuciferine was identified as a moderate antagonist of the dopamine D1 receptor but was found to be inactive at the dopamine D2 receptor nih.gov. It was characterized as the least potent D1 antagonist among the eight alkaloids tested, which included nuciferine (B1677029), O-nornuciferine, and asimilobine nih.gov. For context, O-nornuciferine was the most potent antagonist for both receptors, with IC₅₀ values of 2.09 ± 0.65 μM for D1 and 1.14 ± 0.10 μM for D2 nih.gov.

Table 2: Dopamine Receptor Activity of N-Nornuciferine

| Receptor | Activity | Potency |

|---|---|---|

| Dopamine D1 | Antagonist | Moderate (Least potent of eight related alkaloids) |

| Dopamine D2 | Inactive | N/A |

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization and a common antitarget in drug development due to the risk of arrhythmia associated with its blockade nih.gov. A comprehensive review of natural products modulating the hERG channel identified N-Nornuciferine as a potent blocker nih.gov.

Using a patch-clamp system, the study reported a half-maximal inhibitory concentration (IC₅₀) for N-Nornuciferine, classifying it as a strong hERG channel blocker based on the established threshold of IC₅₀ values ≤10 µM for this assay type nih.gov.

Table 3: hERG Potassium Channel Modulation by N-Nornuciferine

| Parameter | Value | Classification |

|---|---|---|

| IC₅₀ (hERG Block) | 9.8 µM | Strong Blocker |

The potential interaction of Nelumbo nucifera constituents with the opioid system has also been a subject of investigation. A study on the extracts from the flower of the plant aimed to determine the in vitro binding affinities of its isolated compounds, including N-Nornuciferine, at cannabinoid and opioid receptors researchgate.net.

In this bioassay-guided study, three aporphines (nuciferine, N-Nornuciferine, and asimilobine) were identified and evaluated for their ability to displace radioligands from mu (μ), delta (δ), and kappa (κ) opioid receptors researchgate.net. While the study provided detailed equilibrium dissociation constants (Kᵢ) for several other isolated compounds, such as N-methylcoclaurine and neferine (B1663666), it did not report specific Kᵢ values for N-Nornuciferine researchgate.netfrontiersin.org. The results highlighted the opioid receptor activity of other constituents, suggesting that N-Nornuciferine's affinity for these receptors was not significant in comparison researchgate.net. Further details on its functional activity as an agonist or antagonist at these receptors remain uncharacterized.

Compound Index

Intracellular Signaling Pathway Perturbations by N-Nornuciferine and Related Nelumbo nucifera Alkaloids

Alkaloids from Nelumbo nucifera, including O-nornuciferine (an isomer of N-nornuciferine), have been identified as significant modulators of lipid metabolism. researchgate.net These effects are achieved by altering the expression of key genes involved in several interconnected metabolic signaling pathways. researchgate.net

PPAR Signaling Pathway: Transcriptome analysis has revealed that the hypolipidemic effects of O-nornuciferine and N. nucifera alkaloid extracts are associated with the modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. researchgate.net PPARs are nuclear receptors that play a master regulatory role in lipid and glucose metabolism. nih.gov Activation of PPARγ, for instance, is a key mechanism for improving insulin sensitivity and controlling the expression of genes involved in adipogenesis and lipid metabolism. nih.govnih.gov The modulation of this pathway by lotus alkaloids underscores their potential in managing metabolic disorders like hyperlipidemia. researchgate.net

Glycerolipid and Sphingolipid Metabolism: The regulation of lipid levels by N. nucifera alkaloids is also directly linked to the perturbation of glycerolipid and sphingolipid metabolism. researchgate.net Enrichment analysis of differentially expressed genes following treatment with O-nornuciferine indicated a significant impact on these pathways. researchgate.net Ceramide is a central hub in the synthesis of complex sphingolipids, and the enzymes that regulate its levels are critical for cellular processes. nih.gov The ability of these alkaloids to adjust the expression of factors within these metabolic cascades is a key component of their mechanism of action in treating hyperlipidemia. researchgate.net

Alkaloids from Nelumbo nucifera exert significant influence over cellular pathways that are central to inflammation and cellular stress responses, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

NF-κB Signaling Pathway: Several major lotus alkaloids, including nuciferine, neferine, and isoliensinine, have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that upregulates the expression of pro-inflammatory genes. nih.gov These alkaloids function by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. nih.govresearchgate.nettandfonline.com This action blocks the activation of NF-κB, leading to a significant downregulation of inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.govntu.ac.uk

MAPK Signaling Pathway: The MAPK signaling cascade is another target for the pharmacological activity of lotus alkaloids. Neferine has been shown to inactivate the MAPK and NF-κB pathways in interleukin-1β-stimulated rat chondrocytes. ntu.ac.uk Lotus alkaloids can activate neurotrophic signaling, which in turn stimulates downstream activation of MAPK cascades, contributing to neuroprotective effects. nih.gov The modulation of MAPK pathways by these compounds is a key mechanism underlying their anti-inflammatory and neuroprotective actions. tandfonline.comntu.ac.uk

Data Tables

Table 1: Engagement of N-Nornuciferine and Related Alkaloids with Receptor Systems

| Alkaloid/Fraction | Receptor System | Observed Effect | Reference |

|---|---|---|---|

| Nelumbo nucifera Alkaloid Fraction (contains N-Nornuciferine) | GABAergic System | Binding to GABA receptor, sedative-hypnotic effects | nih.gov |

| Nelumbo nucifera Alkaloid Fraction (contains N-Nornuciferine) | Monoaminergic System | Activation of the system, anxiolytic effects | nih.gov |

Table 2: Modulation of Intracellular Signaling Pathways by Nelumbo nucifera Alkaloids

| Alkaloid | Signaling Pathway | Mechanism/Effect | Reference |

|---|---|---|---|

| O-Nornuciferine / N. nucifera Alkaloid Extract | PPAR Signaling | Modulates expression of pathway-related genes | researchgate.net |

| O-Nornuciferine / N. nucifera Alkaloid Extract | Glycerolipid Metabolism | Modulates expression of pathway-related genes | researchgate.net |

| O-Nornuciferine / N. nucifera Alkaloid Extract | Sphingolipid Metabolism | Modulates expression of pathway-related genes | researchgate.net |

| Nuciferine, Neferine, Isoliensinine | NF-κB Pathway | Inhibit IκBα phosphorylation, preventing NF-κB activation | nih.govresearchgate.net |

| Neferine | MAPK Pathway | Inactivation of the pathway in stimulated chondrocytes | ntu.ac.uk |

Preclinical Pharmacokinetic and Biotransformation Dynamics of N Nornuciferine

Absorption and Distribution Characteristics in Animal Models

Gastrointestinal Absorption Profiles

Following oral administration in preclinical rat models, N-Nornuciferine is readily absorbed from the gastrointestinal tract. nih.govnih.govdoaj.orgfrontiersin.orgfrontiersin.org Studies administering an alkaloid fraction from lotus (B1177795) leaves showed that N-Nornuciferine could be detected in plasma, reaching its maximum concentration (Cmax) at approximately 1.65 hours. nih.govnih.govdoaj.orgfrontiersin.orgfrontiersin.org The absorption rate of N-Nornuciferine appears to be slightly slower than its counterpart, nuciferine (B1677029). nih.govfrontiersin.org

Table 1: Oral Pharmacokinetic Parameters of N-Nornuciferine in Rats

| Parameter | Value | Unit |

|---|---|---|

| Cmax | 0.57 | µg/mL |

| Tmax | 1.65 | h |

| t1/2, λz (plasma) | 2.94 | h |

Data from a study involving oral administration of a 50 mg/kg lotus leaf alkaloid fraction to rats. nih.govnih.govdoaj.orgfrontiersin.orgfrontiersin.org

Tissue Distribution and Blood-Brain Barrier Permeability

N-Nornuciferine exhibits widespread distribution throughout the body in animal models. nih.govresearchgate.net Following administration, it has been found in various tissues, including the brain, liver, kidney, lung, and heart. nih.govresearchgate.net This indicates that the compound is extensively distributed from the systemic circulation into peripheral tissues. nih.govresearchgate.net

A significant characteristic of N-Nornuciferine is its ability to cross the blood-brain barrier. nih.govnih.govdoaj.orgfrontiersin.org After intravenous administration in rats, unbound N-Nornuciferine was detected in the brain, reaching its peak concentration at 1.22 hours. nih.govnih.govdoaj.orgfrontiersin.org The volume of distribution in the brain further supports its extensive distribution within the central nervous system. nih.govnih.govdoaj.orgfrontiersin.org

Table 2: Brain Pharmacokinetic Parameters of N-Nornuciferine in Rats (Intravenous Dosing)

| Parameter | Value | Unit |

|---|---|---|

| Cmax (unbound) | 0.16 | µg/mL |

| Tmax | 1.22 | h |

| Vd, λz/F | 16.17 | L/kg |

| t1/2, λz | 1.39 | h |

Data from a study involving intravenous administration of a 20 mg/kg lotus leaf alkaloid fraction to rats. nih.govnih.govdoaj.orgfrontiersin.org

Metabolic Fate and Elimination Pathways

Identification of Major Metabolites and Biotransformation Enzymes

The biotransformation of N-Nornuciferine is a key aspect of its pharmacokinetic profile. It is known to be a metabolite of nuciferine. frontiersin.orgresearchgate.net The metabolism of related aporphine (B1220529) alkaloids is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govmedchemexpress.comglpbio.com Specifically, N-Nornuciferine has been shown to be a significant inhibitor of the CYP2D6 isoenzyme. nih.govmedchemexpress.com This suggests that CYP2D6 is likely involved in its metabolic pathways, either as a substrate or an inhibitor. nih.govmedchemexpress.com The metabolism of the parent compound, nuciferine, involves several pathways including demethylation, dehydrogenation, hydroxylation, and N-glucuronidation, catalyzed by various CYP isozymes (CYP3A4, CYP1A2, CYP2A6, and CYP2C8) and UGT1A4. nih.gov While specific metabolites of N-Nornuciferine are not extensively detailed in the provided information, the metabolic pathways of nuciferine provide insight into the probable biotransformation routes for N-Nornuciferine.

Systemic Clearance and Excretion Routes

N-Nornuciferine is eliminated from the body with a plasma elimination half-life (t1/2, λz) of approximately 2.94 hours after oral administration and 3.84 hours following intravenous administration in rats. nih.govnih.govdoaj.orgfrontiersin.orgfrontiersin.org This indicates a relatively slow elimination from the systemic circulation. nih.govnih.govdoaj.orgfrontiersin.orgfrontiersin.org The volume of distribution (Vd, λz) is relatively large, at 15.17 L/kg after intravenous dosing, which is consistent with its wide tissue distribution. nih.govnih.govdoaj.orgfrontiersin.orgfrontiersin.org The primary routes of excretion for related alkaloids include renal excretion. researchgate.net

Table 3: Intravenous Pharmacokinetic Parameters of N-Nornuciferine in Rats

| Parameter | Value | Unit |

|---|---|---|

| t1/2, λz | 3.84 | h |

| Vd, λz | 15.17 | L/kg |

Data from a study involving intravenous administration of a 10 mg/kg lotus leaf alkaloid fraction to rats. nih.govnih.govdoaj.orgfrontiersin.orgfrontiersin.org

Bioavailability Assessment in Preclinical Models

Preclinical studies in rats have demonstrated that N-Nornuciferine has a high oral bioavailability, estimated to be 79.91%. nih.govnih.govdoaj.orgfrontiersin.org This indicates that a substantial fraction of the orally administered dose reaches the systemic circulation in an unchanged form. The high bioavailability contributes to its pharmacological activity after oral ingestion. nih.govnih.govdoaj.orgfrontiersin.org

Table 4: Bioavailability of N-Nornuciferine in Rats

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 79.91% |

Calculated based on plasma data from oral and intravenous administration in rats. nih.govnih.govdoaj.orgfrontiersin.org

Advanced Methodologies for in Vitro and in Vivo Preclinical Research on N Nornuciferine Hydrochloride

In Vitro Experimental Models and Assays

Enzyme Activity Assays (e.g., Microsomal Incubation Systems for CYP450)

In vitro metabolism studies are crucial for understanding the metabolic pathways of N-nornuciferine. Microsomal incubation systems, particularly with human liver microsomes, are a standard method to investigate the role of cytochrome P450 (CYP450) enzymes in the metabolism of xenobiotics. thermofisher.comnih.gov These systems contain a rich source of phase I drug-metabolizing enzymes, including various CYP isoforms. thermofisher.com

Research has shown that N-nornuciferine is a significant inhibitor of the CYP2D6 isoenzyme. medchemexpress.com In one study, N-nornuciferine exhibited competitive inhibition of CYP2D6-catalyzed dextromethorphan (B48470) O-demethylation with an apparent Ki value of 2.34 μM and an IC50 of 3.76 μM. medchemexpress.com It demonstrated weak or no inhibitory effects on other major P450 isoenzymes like CYP2C19, CYP3A4, CYP2E1, and CYP2C9. medchemexpress.com The experimental protocol for such an assay typically involves incubating the test compound (N-nornuciferine) with human liver microsomes, a specific substrate for the CYP isoform being studied (e.g., dextromethorphan for CYP2D6), and an NADPH-generating system to initiate the enzymatic reaction. thermofisher.commedchemexpress.com The formation of the metabolite is then quantified using analytical techniques like LC-MS/MS to determine the extent of inhibition. medchemexpress.com

The general procedure for a CYP450 inhibition assay using a microsomal incubation system involves several key steps. The test compound and a specific CYP substrate are pre-incubated with liver microsomes. The reaction is initiated by adding NADPH. After a set incubation period, the reaction is stopped, often with a cold organic solvent like acetonitrile (B52724). The mixture is then centrifuged, and the supernatant is analyzed to quantify the formation of the metabolite. thermofisher.commedchemexpress.com

The metabolic stability of a compound can also be assessed using liver microsomes. Studies on the parent compound, nuciferine (B1677029), have been conducted in liver microsomes from different species (human, rat, mouse, rabbit) to understand species differences in metabolism. researchgate.netthescipub.com These studies help in identifying the primary enzymes responsible for a compound's metabolism and potential drug-drug interactions. enamine.net

Table 1: Inhibitory Effect of N-nornuciferine on CYP2D6 Activity

| Parameter | Value (µM) |

|---|---|

| IC50 | 3.76 |

| Ki | 2.34 |

Data sourced from MedChemExpress. medchemexpress.com

Receptor Binding and Functional Cell-Based Assays (e.g., HEK293 Cell Lines, Xenopus Oocytes)

Receptor binding and functional cell-based assays are indispensable for characterizing the pharmacological profile of N-nornuciferine at various receptors. Human Embryonic Kidney 293 (HEK293) cell lines are a widely used expression system for these assays due to their high transfection efficiency and low endogenous receptor expression, which minimizes background interference. cytion.com

Studies have utilized HEK293 cells expressing specific dopamine (B1211576) and serotonin (B10506) receptors to investigate the activity of N-nornuciferine. In one such study using FLIPR (Fluorometric Imaging Plate Reader) assays in HEK293 cell lines, N-nornuciferine was identified as a dopamine D1 receptor antagonist. acs.orgresearchgate.net However, it was found to be the least potent among the tested alkaloids from Nelumbo nucifera and was inactive at the D2 receptor. researchgate.netresearchgate.net In contrast, another study reported that nuciferine, a closely related alkaloid, acts as a partial agonist at D2 receptors. nih.gov

The general methodology for a receptor binding assay in HEK293 cells involves transfecting the cells to express the receptor of interest. These cells are then incubated with a radiolabeled ligand that specifically binds to the receptor. The test compound (N-nornuciferine) is added at various concentrations to compete with the radioligand. The amount of radioactivity displaced by the test compound is measured to determine its binding affinity (Ki or IC50 value). Functional assays, on the other hand, measure the cellular response following receptor activation or inhibition, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. cytion.com

Xenopus oocytes are another valuable heterologous expression system for studying ion channels and receptors. nih.govnih.gov They allow for the functional expression of receptors and can be used to characterize the electrophysiological properties of ligand-gated ion channels. While specific studies using Xenopus oocytes for N-nornuciferine are not detailed in the provided context, this system is a powerful tool for investigating receptor function. plos.org

**Table 2: Dopamine Receptor Antagonist Activity of Aporphine (B1220529) Alkaloids from *Nelumbo nucifera***

| Compound | D1R IC50 (µM) | D2R IC50 (µM) |

|---|---|---|

| Asimilobine | Mid- to low-micromolar | Mid- to low-micromolar |

| O-nornuciferine | 2.09 | 1.14 |

| N-nornuciferine | Moderately active | Inactive |

| Nuciferine | Mid- to low-micromolar | Mid- to low-micromolar |

Data sourced from Journal of Medicinal Chemistry and ResearchGate. acs.orgresearchgate.net

Analytical Method Validation for In Vitro Studies (e.g., UPLC, LC-MS/MS)

The accurate quantification of N-nornuciferine in in vitro samples is essential for reliable research findings. Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques used for this purpose. nih.govinnovareacademics.in Method validation is a critical process to ensure that the analytical method is accurate, precise, specific, and reproducible. nih.gov

A validated UPLC-photodiode array (PDA) method has been developed for the simultaneous determination of nuciferine and N-nornuciferine in rat plasma and brain microdialysate. nih.govfrontiersin.org The validation of this method included assessing its linearity, precision, accuracy, and recovery. nih.govfrontiersin.org For instance, the method showed good linearity (r² > 0.99) within the calibration concentration ranges of 10–5,000 ng/mL in plasma. nih.gov The intra-day and inter-day precision for N-nornuciferine were less than 20%, and the accuracy ranged from 91.09% to 113.03%. nih.gov The extraction recovery of N-nornuciferine ranged from 87.86% to 107.21%. nih.gov

LC-MS/MS methods offer even higher sensitivity and selectivity. nih.gov A UPLC-MS/MS method was developed for the determination of nuciferine in tissue and plasma, and a similar approach can be applied to N-nornuciferine. nih.gov The validation of such a method typically involves evaluating selectivity, linearity, accuracy, precision, recovery, and stability, following guidelines from regulatory bodies like the FDA. nih.gov

Sample preparation is a key step in the analytical process. For plasma samples, protein precipitation or liquid-liquid extraction are common techniques. nih.govinnovareacademics.in In one method, plasma samples were mixed with an internal standard and an organic solvent like ethyl acetate (B1210297) for liquid-liquid extraction. frontiersin.org For in vitro samples from microsomal incubations, the reaction is typically stopped with a solvent like acetonitrile, which also serves to precipitate proteins. medchemexpress.com

Table 3: Validation Parameters for UPLC-PDA Method for N-nornuciferine in Rat Plasma

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.99 |

| Calibration Range | 10–5,000 ng/mL |

| Intra-day and Inter-day Precision | < 20% |

| Accuracy | 91.09% - 113.03% |

| Extraction Recovery | 87.86% - 107.21% |

Data sourced from Frontiers in Pharmacology. nih.govfrontiersin.org

In Vivo Animal Models and Techniques

Selection and Ethical Considerations for Animal Models (e.g., Rodent Models)

Rodent models, particularly rats and mice, are commonly used in the in vivo preclinical research of N-nornuciferine. thescipub.comnih.gov The choice of animal model is critical and should be scientifically justified. Rodent models are often selected due to their physiological and genetic similarities to humans, as well as their relatively low cost and ease of handling. news-medical.net Sprague-Dawley (SD) rats have been used in pharmacokinetic studies of N-nornuciferine. nih.govfrontiersin.orgresearchgate.net

All animal experiments must be conducted in accordance with strict ethical guidelines to ensure animal welfare. nih.gov This includes obtaining approval from an Institutional Animal Ethics Committee (IAEC) or a similar oversight body. frontiersin.orgcore.ac.uk The "3Rs" principle—Replacement, Reduction, and Refinement—is a cornerstone of ethical animal research. mdpi.com Researchers are obligated to replace animal use with non-animal alternatives where possible, reduce the number of animals used to the minimum required for statistically significant results, and refine experimental procedures to minimize pain and distress. nih.govmdpi.com

For pharmacokinetic studies, animals are often housed in controlled environments with regulated temperature, humidity, and light-dark cycles. frontiersin.org They are typically allowed to acclimatize for a period before the experiment begins. frontiersin.org The health of the animals is monitored throughout the study.

Administration Protocols for Pharmacokinetic and Pharmacodynamic Evaluations

Pharmacokinetic studies of N-nornuciferine have been conducted in rats using both oral (p.o.) and intravenous (i.v.) administration routes. nih.govfrontiersin.orgresearchgate.net In one study, a lotus (B1177795) leaf alkaloid fraction containing N-nornuciferine was administered to SD rats orally at a dose of 50 mg/kg and intravenously at a dose of 10 mg/kg. nih.govfrontiersin.orgresearchgate.net

For oral administration, the compound is often dissolved or suspended in a suitable vehicle and administered via gavage. ntu.ac.uk For intravenous administration, the compound is typically dissolved in a sterile solution and injected into a vein, often the tail vein in rodents. nih.gov Some studies have also used intraperitoneal (i.p.) injections. thescipub.comnih.gov

Following administration, blood samples are collected at various time points to determine the plasma concentration-time profile of the compound. nih.gov In some studies, brain microdialysis is used to measure the concentration of the compound in the brain, providing insights into its ability to cross the blood-brain barrier. nih.govnih.gov

Pharmacodynamic evaluations assess the physiological and behavioral effects of the compound. These studies often involve administering the compound and then observing the animals for specific effects or conducting behavioral tests. nih.gov For example, studies on nuciferine have used models of catalepsy and hyperlocomotion to assess its antipsychotic-like properties. nih.gov

Table 4: Pharmacokinetic Parameters of N-nornuciferine in Rats

| Administration Route | Cmax (µg/mL) | Tmax (h) | t1/2,λz (h) |

|---|---|---|---|

| Oral (50 mg/kg) | 0.57 | 1.65 | 2.94 |

| Intravenous (10 mg/kg) | - | - | 3.84 |

Data sourced from Frontiers in Pharmacology. nih.govfrontiersin.orgnih.gov

Biological Sample Collection and Preparation for Analytical Determination

The accurate quantification of N-Nornuciferine in biological matrices is predicated on meticulous sample collection and preparation protocols. In preclinical rodent models, blood samples are typically collected from the jugular vein at predetermined intervals post-administration to characterize the plasma pharmacokinetic profile. nih.govfrontiersin.org For instance, after intravenous administration, blood samples (approximately 0.2 mL) might be collected at intervals such as 0.08, 0.17, 0.25, 0.50, 1, 2, 4, 6, 8, 12, and 16 hours. frontiersin.org These samples are immediately placed in heparinized tubes to prevent coagulation and centrifuged (e.g., at 3,000 x g at 4°C for 3 minutes) to separate the plasma, which is then stored at -20°C until analysis. frontiersin.org

Preparation of these plasma samples for analysis often involves liquid-liquid extraction (LLE) to isolate the analyte from endogenous interferences. innovareacademics.in A common method involves mixing a plasma aliquot (e.g., 100 µL) with an internal standard and an extraction solvent like ethyl acetate. nih.govresearchgate.net The mixture is vortexed and then centrifuged (e.g., at 8,000 x g for 5 minutes) to separate the organic and aqueous layers. The organic phase, containing the N-Nornuciferine, is transferred and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent, such as 80% methanol, before injection into the analytical system. nih.gov Another technique is protein precipitation, where a solvent like acetonitrile is added to the biological sample to precipitate proteins, which are then removed by centrifugation. innovareacademics.in

Table 1: Biological Sample Collection and Preparation Parameters for N-Nornuciferine Analysis

| Parameter | Detail | Source(s) |

|---|---|---|

| Biological Matrix | Plasma, Brain Dialysate | nih.govinnovareacademics.inresearchgate.net |

| Sample Collection (Plasma) | Via jugular vein catheter at multiple time points (e.g., 0.08 to 16 hours) | nih.govfrontiersin.org |

| Anticoagulant | Heparin | nih.govfrontiersin.org |

| Plasma Separation | Centrifugation (e.g., 3,000 x g for 3 min at 4°C) | frontiersin.org |

| Storage | -20°C until analysis | frontiersin.org |

| Extraction Method | Liquid-Liquid Extraction (LLE) or Protein Precipitation (PP) | nih.govinnovareacademics.in |

| LLE Solvent | Ethyl Acetate | nih.govresearchgate.net |

| Reconstitution Solvent | 80% Methanol | nih.gov |

Microdialysis Techniques for Brain Pharmacokinetic Profiling

Microdialysis is a powerful, minimally invasive technique used for continuous sampling of unbound analytes in the extracellular fluid of specific tissues, making it exceptionally valuable for brain pharmacokinetic studies. nih.govresearchgate.net This methodology has been successfully applied to investigate the penetration and distribution of N-Nornuciferine across the blood-brain barrier in rats. nih.govnih.gov

In these studies, a microdialysis probe is surgically implanted into a specific brain region, such as the lateral ventricle. nih.gov The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 2.0 µL/min). researchgate.net N-Nornuciferine in the brain's extracellular space diffuses across the semipermeable membrane of the probe and into the aCSF, which is then collected at regular intervals (e.g., every 20 or 30 minutes). researchgate.net These collected dialysate samples are then analyzed to determine the concentration of unbound N-Nornuciferine in the brain over time. nih.gov Research has shown that N-Nornuciferine rapidly crosses the blood-brain barrier, reaching its maximum unbound concentration (Cmax) of 0.16 µg/mL at 1.22 hours (Tmax) after intravenous administration. nih.govresearchgate.netnih.gov

Table 2: Brain Pharmacokinetic Parameters of N-Nornuciferine in Rats via Microdialysis (Intravenous Administration, 20 mg/kg)

| Pharmacokinetic Parameter | Value (mean ± SD, n=6) | Unit | Source(s) |

|---|---|---|---|

| Cmax (unbound) | 0.16 | µg/mL | nih.govresearchgate.netnih.gov |

| Tmax | 1.22 | hours | nih.govresearchgate.netnih.gov |

| t1/2, λz | 1.39 | hours | researchgate.netnih.gov |

| Vd, λz/F | 16.17 | L/kg | researchgate.netnih.gov |

Integrative Analytical Techniques for N-Nornuciferine Quantification in Complex Biological Matrices

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the separation, identification, and quantification of alkaloids like N-Nornuciferine from complex biological and botanical matrices. researchgate.netnih.gov HPLC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. researchgate.net

For the analysis of N-Nornuciferine, reversed-phase HPLC is commonly employed, using columns such as a C18 column. researchgate.netnih.gov A gradient elution system, typically involving a mixture of an aqueous solution (often containing an additive like triethylamine (B128534) or acetic acid) and an organic solvent like acetonitrile, is used to achieve separation of the various alkaloids present in the sample. researchgate.netnih.gov Detection can be performed using a photodiode array (DAD) detector, which provides UV spectra, and an electrospray ionization (ESI) mass spectrometer, which provides mass-to-charge ratio information for definitive identification. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances structural characterization and quantification. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) with Advanced Detectors

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (e.g., 1.7 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. nih.govfrontiersin.org A highly sensitive and rapid UPLC method coupled with a Photodiode Array (PDA) detector has been specifically developed and validated for the simultaneous quantification of N-Nornuciferine and Nuciferine in rat plasma and brain microdialysate. nih.govfrontiersin.org

This method typically uses a C18 column (e.g., Thermo Syncronis C18, 2.1 × 50 mm, 1.7 μm) maintained at a constant temperature (e.g., 30°C). nih.govfrontiersin.org The mobile phase often consists of acetonitrile and water containing 0.05% triethylamine, run with a gradient elution at a flow rate of 0.4 mL/min. nih.govfrontiersin.org Under these conditions, N-Nornuciferine can be detected at a wavelength of 270 nm, with a retention time of approximately 1.5 minutes. nih.govfrontiersin.org The method demonstrates excellent validation parameters, including good linearity over a wide concentration range and low limits of detection, making it suitable for demanding pharmacokinetic studies. nih.govfrontiersin.orgfrontiersin.org

Table 3: UPLC-PDA Method Validation for N-Nornuciferine Quantification

| Validation Parameter | Plasma | Brain Dialysate (aCSF) | Source(s) |

|---|---|---|---|

| Linearity Range (r² > 0.99) | 10–5,000 ng/mL | 5–100 ng/mL | nih.govfrontiersin.orgfrontiersin.org |

| Lower Limit of Detection (LLOD) | 5 ng/mL | 1 ng/mL | nih.govfrontiersin.orgfrontiersin.org |

| Intra- & Inter-day Precision (RSD) | < 20% | < 20% | nih.govfrontiersin.orgfrontiersin.org |

| Accuracy | 91.09% to 113.03% | Not specified | nih.govfrontiersin.orgfrontiersin.org |

| Extraction Recovery | 87.86% to 107.21% | Not specified | nih.govfrontiersin.orgfrontiersin.org |

Ion Mobility Spectrometry for Isomer Differentiation and Enhanced Compound Identification

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), is an advanced analytical technique that provides an additional dimension of separation based on an ion's size, shape, and charge. frontiersin.org This is especially useful in the analysis of natural products, where complex mixtures often contain numerous isomers that are difficult to distinguish using chromatography and mass spectrometry alone. oup.com

Table 4: Table of Compounds

| Compound Name |

|---|

| N-Nornuciferine hydrochloride |

| N-Nornuciferine |

| Nuciferine |

| O-Nornuciferine |

| Roemerine (B1679503) |

| Dextromethorphan |

| Propranolol |

| N-demethylarmepavine |

| Acetonitrile |

| Ethyl acetate |

| Methanol |

| Triethylamine |

| Acetic acid |

| Formic acid |

| Magnoflorine |

| Armepavine |

| Pronuciferine |

| N-methylasimilobine |

| Asimilobine |

| Norarmepavine |

| N-methylcoclaurine |

| Coclaurine |

| Norjuziphine |

| Liensinine (B1675319) |

| Isoliensinine |

| Nelumboferine |

| (-)-caaverine |

| (+)-isoliensinine |

| (+)-pronuciferine |

| Berberrubine |

| Flavinantine |

| Isoboldine |

| Apigenin-7-O-rutinoside |

| Kaempferol 3-(2'',4''-di-(E)-p-coumaryl-rhamnoside) |

| Phellodendrine |

| Boldine |

| Zizyphusine |

| Didehydroglaucine |

| Dehydrocrebanine |

| Liriodenine |

| Dicentrinone |

| Morphine |

| Apomorphine |

Structure Activity Relationship Sar Investigations of N Nornuciferine Hydrochloride

Impact of Stereochemistry and Chiral Configurations on Biological Activity

The aporphine (B1220529) scaffold of N-Nornuciferine contains a chiral center at position 6a, leading to the existence of (R)- and (S)-enantiomers. The absolute configuration of this stereocenter can significantly influence the biological activity of aporphine alkaloids by affecting their binding affinity and selectivity for their molecular targets. While specific studies isolating and pharmacologically characterizing the individual enantiomers of N-Nornuciferine are not extensively available in the current scientific literature, the profound impact of stereochemistry on the activity of other chiral molecules is well-established.

For instance, in the broader class of isoquinoline (B145761) alkaloids, to which N-Nornuciferine belongs, enantiomers often exhibit distinct pharmacological profiles. A study on the optical isomers of the related benzylisoquinoline alkaloid coclaurine, (S)-coclaurine and (R)-coclaurine, demonstrated that both enantiomers antagonized dopamine (B1211576) D1 and D2 receptors with equivalent potencies, suggesting that for this specific scaffold and these particular targets, the stereochemistry at the benzylic position did not significantly alter activity. researchgate.netnih.gov However, this is not a universally applicable principle for all aporphine alkaloids or all biological targets. The differential effects of enantiomers of the aporphine alkaloid govadine (B1663338) on dopamine receptor binding affinities underscore the importance of stereochemistry in this class of compounds.

The three-dimensional arrangement of the substituents on the chiral center of N-Nornuciferine dictates its conformational flexibility and the spatial orientation of key functional groups, which are critical for precise interactions with the binding pockets of receptors and enzymes. Therefore, it is highly probable that the (R)- and (S)-enantiomers of N-Nornuciferine possess different biological activities. Further research involving the chiral separation and individual pharmacological evaluation of these enantiomers is necessary to fully elucidate the role of stereochemistry in the biological profile of N-Nornuciferine hydrochloride.

Influence of Aporphine Ring System Modifications on Target Affinity and Efficacy

The tetracyclic aporphine ring system forms the core scaffold of N-Nornuciferine and is fundamental to its biological activity. This rigid ring system, composed of a dibenzo[de,g]quinoline core, positions the aromatic rings and the nitrogen atom in a specific spatial arrangement that is crucial for receptor recognition and binding. Modifications to this ring system can have a profound impact on the compound's target affinity and efficacy.

Currently, there is a limited number of studies in the scientific literature that specifically detail the synthesis and biological evaluation of N-Nornuciferine analogs with systematic modifications to the aporphine ring system. However, SAR studies on the broader class of aporphine alkaloids provide valuable insights into the structural requirements for activity. For example, the degree of aromaticity and the presence of specific substituents on the aromatic rings (A and D rings) are known to influence the pharmacological properties of aporphine alkaloids.

Alterations to the substitution pattern on the aromatic rings, such as the position and nature of hydroxyl and methoxy (B1213986) groups, can modulate receptor affinity and selectivity. For instance, the presence and location of these groups are known to be important for the activity of aporphine alkaloids at dopamine and serotonin (B10506) receptors. Any modification that alters the planarity or conformation of the aporphine ring system would likely disrupt the optimal interactions with its biological targets, leading to a decrease in or loss of activity. Further research focusing on the synthesis of N-Nornuciferine analogs with targeted modifications to the aporphine core is needed to precisely map the structural features of the ring system that are essential for its pharmacological effects.

Role of Substituents on the Nitrogen Atom in Pharmacological Profiles

The substituent on the nitrogen atom of the aporphine ring system is a critical determinant of the pharmacological profile of these alkaloids. N-Nornuciferine is a secondary amine, lacking a substituent on the nitrogen atom, which distinguishes it from its parent compound, Nuciferine (B1677029), a tertiary amine with a methyl group on the nitrogen. This structural difference has a significant impact on their biological activities, particularly their interaction with dopamine receptors.

Research has shown that the presence and nature of the substituent on the nitrogen atom can modulate the affinity and efficacy of aporphine alkaloids at various receptors. For instance, a study evaluating the activity of several alkaloids from Nelumbo nucifera at dopamine D1 and D2 receptors revealed that N-Nornuciferine was a moderate antagonist of the D1 receptor but was inactive at the D2 receptor. researchgate.netnih.gov In contrast, O-Nornuciferine, which possesses a methyl group on the nitrogen atom, was a potent antagonist at both D1 and D2 receptors. researchgate.netnih.gov This suggests that the N-methyl group is crucial for activity at the D2 receptor within this series of aporphine alkaloids.

The nature of the substituent on the nitrogen atom can influence the compound's basicity, lipophilicity, and steric bulk, all of which can affect its ability to cross cell membranes and interact with its biological targets. The lack of an N-substituent in N-Nornuciferine likely alters its binding mode at the D2 receptor compared to its N-methylated counterparts. The following table summarizes the reported antagonist activities of N-Nornuciferine and related alkaloids at dopamine receptors, highlighting the importance of the nitrogen substituent.

| Compound | Dopamine D1 Receptor IC50 (μM) | Dopamine D2 Receptor IC50 (μM) |

|---|---|---|

| N-Nornuciferine | Moderate Antagonist | Inactive |

| O-Nornuciferine | 2.09 ± 0.65 | 1.14 ± 0.10 |

These findings underscore the critical role of the substituent on the nitrogen atom in defining the pharmacological profile of N-Nornuciferine and related aporphine alkaloids.

Comparative SAR Analysis with Structurally Related Alkaloids (e.g., Nuciferine, O-Nornuciferine)

A comparative analysis of the structure-activity relationships of N-Nornuciferine with its close structural analogs, Nuciferine and O-Nornuciferine, provides valuable insights into the subtle structural modifications that lead to significant differences in their pharmacological profiles. These three compounds share the same aporphine core but differ in their substitution patterns on the nitrogen atom and the aromatic rings.

N-Nornuciferine is characterized by the absence of a methyl group on the nitrogen atom, whereas both Nuciferine and O-Nornuciferine are N-methylated. As discussed in the previous section, this difference is a key determinant of their activity at dopamine D2 receptors. While N-Nornuciferine is inactive at D2 receptors, both Nuciferine and O-Nornuciferine exhibit antagonist activity at this receptor. researchgate.netnih.gov

The following table presents a comparative overview of the dopamine receptor antagonist activities of these three alkaloids.

| Compound | Structure | Dopamine D1 Receptor Activity | Dopamine D2 Receptor Activity |

|---|---|---|---|

| N-Nornuciferine | Secondary amine (NH) | Antagonist | Inactive |

| Nuciferine | Tertiary amine (N-CH3) | Antagonist | Antagonist |

| O-Nornuciferine | Tertiary amine (N-CH3) | Potent Antagonist (IC50 = 2.09 ± 0.65 μM) | Potent Antagonist (IC50 = 1.14 ± 0.10 μM) |

Emerging Research Perspectives and Future Directions for N Nornuciferine Hydrochloride

Elucidating Novel Biological Targets and Polypharmacological Profiles

N-Nornuciferine exhibits a classic polypharmacological profile, interacting with multiple biological targets, which contributes to its diverse reported effects. Research has identified specific enzymes, receptors, and signaling pathway components that are modulated by this alkaloid.

One of the most well-characterized interactions is its potent and competitive inhibition of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in drug metabolism. medchemexpress.comglpbio.comchemfaces.com Studies using human liver microsomes have determined its IC50 value to be approximately 3.76 µM and its inhibition constant (Ki) to be 2.34 µM. medchemexpress.comglpbio.comchemfaces.com In contrast, it shows weak to no inhibitory activity against other major P450 isoenzymes such as CYP2C19, CYP3A4, CYP2E1, and CYP2C9. medchemexpress.comglpbio.com This selectivity is a critical aspect of its pharmacological profile.

In the context of neurological activity, N-Nornuciferine has been identified as a dopamine (B1211576) D1 receptor antagonist. researchgate.net However, it was found to be inactive at the D2 receptor, indicating a degree of selectivity in its interaction with the dopaminergic system. researchgate.net This contrasts with the activity of its close structural analog, O-nornuciferine, which is a potent antagonist at both D1 and D2 receptors, highlighting how small structural changes can significantly alter target engagement. researchgate.net

Recent investigations into its potential anti-hyperlipidemia effects have revealed further targets through molecular docking studies. N-Nornuciferine is predicted to bind to Peroxisome proliferator-activated receptor alpha (PPARA) and Very long-chain specific acyl-CoA dehydrogenase (ACADVL), both of which are key players in fatty acid metabolism and the PPAR signaling pathway. mdpi.commdpi.com

Furthermore, in the field of oncology, N-Nornuciferine has been shown to promote apoptosis in human non-small cell lung cancer (A549) cells. This effect is mediated through the miR-361-3p/TRAF2/JNK signaling axis, demonstrating its ability to modulate complex intracellular pathways. sums.ac.ir

| Target | Interaction Type | Reported Effect/Value | Therapeutic Area |

|---|---|---|---|

| CYP2D6 | Competitive Inhibitor | IC50: 3.76 µM; Ki: 2.34 µM medchemexpress.comglpbio.comchemfaces.com | Drug Metabolism |

| Dopamine D1 Receptor | Antagonist | Moderate activity researchgate.net | Neurology |

| Dopamine D2 Receptor | Inactive | No significant activity researchgate.net | Neurology |

| PPARA | Binding Affinity (Predicted) | Involvement in PPAR signaling pathway mdpi.commdpi.com | Metabolic Disorders |

| ACADVL | Binding Affinity (Predicted) | Involvement in fatty acid degradation mdpi.commdpi.com | Metabolic Disorders |

| miR-361-3p/TRAF2/JNK Axis | Modulator | Promotes apoptosis in A549 cells sums.ac.ir | Oncology |

Strategies for Chemical Library Development and Optimization based on N-Nornuciferine Scaffold

The aporphine (B1220529) alkaloid structure of N-Nornuciferine represents a valuable scaffold for medicinal chemistry. A chemical scaffold is a core structure of a molecule that can be systematically modified to create a library of related compounds with potentially improved therapeutic properties. The goal of such optimization is to enhance potency, improve selectivity, and refine pharmacokinetic properties.

Strategies for developing chemical libraries from the N-Nornuciferine scaffold include:

Structure-Activity Relationship (SAR) Studies: The differential activity of N-Nornuciferine and O-nornuciferine at dopamine receptors provides a clear example of an SAR insight. researchgate.net The presence or absence of a methyl group on the nitrogen atom dramatically influences D2 receptor activity. researchgate.net Systematic modification of this and other positions on the aporphine ring system can be used to map the chemical features essential for activity at various targets.

Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar physical or chemical properties to improve the molecule's characteristics. For instance, the methoxy (B1213986) groups on the N-Nornuciferine scaffold could be replaced with other electron-donating or halogen groups to explore effects on target binding and metabolic stability.

Scaffold Hopping: While preserving the key pharmacophoric features, the core aporphine scaffold could be replaced with other heterocyclic systems. mdpi.com This advanced technique can lead to the discovery of novel intellectual property with potentially superior drug-like properties.

The development of a focused library of N-Nornuciferine analogs could lead to the identification of lead compounds with optimized activity for a specific target, such as a highly selective D1 antagonist or a more potent PPARA agonist, while potentially reducing off-target effects like CYP2D6 inhibition.

Advancements in Preclinical Research Models (e.g., Ex Vivo Approaches Bridging In Vitro and In Vivo Data)

The preclinical evaluation of N-Nornuciferine has employed a range of models to characterize its biological activity and pharmacokinetic profile, effectively bridging the gap from in vitro experiments to in vivo outcomes.

In Vitro Models:

Enzyme Inhibition Assays: Human liver microsomes have been instrumental in characterizing the inhibitory effect of N-Nornuciferine on CYP450 enzymes, providing crucial data for predicting potential drug-drug interactions. chemfaces.com

Cell-Based Assays: Specific cell lines have been used to probe the mechanism of action at a molecular level. Human Embryonic Kidney 293 (HEK293) cells engineered to express specific dopamine receptors were used to determine antagonist activity. researchgate.netplos.org In cancer research, A549 human lung carcinoma cells have served as a model to investigate the pro-apoptotic effects of the compound. sums.ac.ir

In Vivo Models:

Pharmacokinetic Studies: Studies in Sprague-Dawley rats have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of N-Nornuciferine. nih.govfrontiersin.orgnih.gov These studies have shown that the compound is rapidly absorbed and can cross the blood-brain barrier. nih.govfrontiersin.org

Disease Models: To test the hypolipidemic effects of the alkaloid fraction containing N-Nornuciferine, researchers have utilized mouse models of hyperlipidemia. mdpi.com

Bridging Approaches: An important advancement in preclinical research is the use of techniques that help correlate in vitro data with in vivo effects. For N-Nornuciferine, brain microdialysis in rats is a sophisticated in vivo technique that has been used to measure the unbound concentration of the compound in the brain over time. nih.govresearchgate.net This provides a direct link between systemic administration and target organ exposure, which is critical for understanding its potential neuro-pharmacological effects. Furthermore, in vivo tissue distribution studies, which measure the compound's concentration in various organs like the brain, liver, and kidney after administration, serve as a practical bridge, connecting pharmacokinetic data with potential sites of pharmacological or toxicological action. nih.govfrontiersin.org

| Model Type | Specific Model | Application/Finding |

|---|---|---|

| In Vitro | Human Liver Microsomes | Characterized potent and selective inhibition of CYP2D6 chemfaces.com |

| In Vitro | HEK293 Cells (Receptor-Expressing) | Identified antagonist activity at the Dopamine D1 receptor researchgate.net |

| In Vitro | A549 Lung Cancer Cells | Demonstrated induction of apoptosis via the TRAF2/JNK pathway sums.ac.ir |

| In Vivo | Sprague-Dawley Rats | Determined plasma and brain pharmacokinetics, including blood-brain barrier penetration nih.govfrontiersin.org |

| In Vivo | Hyperlipidemic Mice | Evaluated hypolipidemic effects of the broader alkaloid fraction mdpi.com |

| Bridging | Brain Microdialysis in Rats | Measured unbound drug concentration directly in the brain, linking systemic exposure to target site nih.govresearchgate.net |

Addressing Knowledge Gaps in N-Nornuciferine's Academic Research Landscape

Despite the promising findings, the academic research landscape for N-Nornuciferine has several knowledge gaps that need to be addressed to fully understand its therapeutic potential.

Comprehensive Mechanistic Studies: While initial targets have been identified, the complete downstream signaling pathways for many of its observed biological activities remain to be fully elucidated. For example, the precise mechanisms behind its reported anti-inflammatory and anti-obesity effects require more in-depth investigation.